Cas no 2229362-18-7 (2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid)

2-1-(2-Bromo-3-fluorophenyl)cyclobutylacetic acid is a specialized organic compound featuring a cyclobutylacetic acid backbone substituted with a 2-bromo-3-fluorophenyl group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis, particularly as an intermediate for constructing complex molecules. The presence of both bromo and fluoro substituents enhances its versatility in cross-coupling reactions and further functionalization. Its cyclobutyl ring contributes to conformational rigidity, which may be advantageous in drug design for modulating target interactions. The compound is typically handled under controlled conditions due to its reactive functional groups, making it suitable for advanced synthetic applications requiring precise structural control.
2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid structure
2229362-18-7 structure
商品名:2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid
CAS番号:2229362-18-7
MF:C12H12BrFO2
メガワット:287.124886512756
CID:6176408
PubChem ID:165967634

2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid
    • 2-[1-(2-bromo-3-fluorophenyl)cyclobutyl]acetic acid
    • 2229362-18-7
    • EN300-1909915
    • インチ: 1S/C12H12BrFO2/c13-11-8(3-1-4-9(11)14)12(5-2-6-12)7-10(15)16/h1,3-4H,2,5-7H2,(H,15,16)
    • InChIKey: JKDGFOVSWCFIGA-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=CC=CC=1C1(CC(=O)O)CCC1)F

計算された属性

  • せいみつぶんしりょう: 286.00047g/mol
  • どういたいしつりょう: 286.00047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 278
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 37.3Ų

2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1909915-0.05g
2-[1-(2-bromo-3-fluorophenyl)cyclobutyl]acetic acid
2229362-18-7
0.05g
$1129.0 2023-09-18
Enamine
EN300-1909915-10.0g
2-[1-(2-bromo-3-fluorophenyl)cyclobutyl]acetic acid
2229362-18-7
10g
$5774.0 2023-05-23
Enamine
EN300-1909915-2.5g
2-[1-(2-bromo-3-fluorophenyl)cyclobutyl]acetic acid
2229362-18-7
2.5g
$2631.0 2023-09-18
Enamine
EN300-1909915-10g
2-[1-(2-bromo-3-fluorophenyl)cyclobutyl]acetic acid
2229362-18-7
10g
$5774.0 2023-09-18
Enamine
EN300-1909915-1.0g
2-[1-(2-bromo-3-fluorophenyl)cyclobutyl]acetic acid
2229362-18-7
1g
$1343.0 2023-05-23
Enamine
EN300-1909915-0.25g
2-[1-(2-bromo-3-fluorophenyl)cyclobutyl]acetic acid
2229362-18-7
0.25g
$1235.0 2023-09-18
Enamine
EN300-1909915-0.5g
2-[1-(2-bromo-3-fluorophenyl)cyclobutyl]acetic acid
2229362-18-7
0.5g
$1289.0 2023-09-18
Enamine
EN300-1909915-5.0g
2-[1-(2-bromo-3-fluorophenyl)cyclobutyl]acetic acid
2229362-18-7
5g
$3894.0 2023-05-23
Enamine
EN300-1909915-0.1g
2-[1-(2-bromo-3-fluorophenyl)cyclobutyl]acetic acid
2229362-18-7
0.1g
$1183.0 2023-09-18
Enamine
EN300-1909915-5g
2-[1-(2-bromo-3-fluorophenyl)cyclobutyl]acetic acid
2229362-18-7
5g
$3894.0 2023-09-18

2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid 関連文献

2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acidに関する追加情報

Introduction to 2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic Acid (CAS No. 2229362-18-7)

2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid, with the chemical identifier CAS No. 2229362-18-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclobutylacetic acid core substituted with a 2-bromo-3-fluorophenyl group, has garnered attention due to its structural complexity and potential biological activity. The presence of both bromine and fluorine atoms in the aromatic ring introduces unique electronic and steric properties, making this compound a valuable scaffold for drug discovery and medicinal chemistry investigations.

The synthesis of 2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid involves multi-step organic transformations that highlight the synthetic prowess required to construct such intricate molecular architectures. The process typically begins with the preparation of the cyclobutylacetic acid moiety, followed by functionalization at the 2-bromo-3-fluorophenyl substituent. Advanced techniques in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are often employed to introduce the desired aromatic ring with high regioselectivity and yield.

In recent years, there has been a growing interest in exploring the pharmacological properties of molecules containing both bromine and fluorine substituents. These elements are known to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. The 2-bromo-3-fluorophenyl group in 2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid is particularly noteworthy for its potential in developing novel therapeutic agents. Studies have demonstrated that such structural motifs can exhibit inhibitory activity against various enzymes and receptors involved in human diseases.

One of the most compelling aspects of 2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid is its versatility as a building block for more complex drug candidates. Researchers have leveraged this compound to design molecules with enhanced binding interactions at target proteins. For instance, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. The cyclobutylacetic acid moiety provides a rigid framework that can be further modified to optimize pharmacological properties, while the 2-bromo-3-fluorophenyl group serves as an anchor for interactions with biological macromolecules.

The role of computational chemistry and molecular modeling has been instrumental in understanding the behavior of 2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid and its derivatives. High-throughput virtual screening techniques have enabled researchers to rapidly identify potential drug-like compounds based on their structural features. These computational approaches are particularly useful for predicting binding affinities and optimizing lead compounds before experimental validation. The integration of experimental data with computational insights has accelerated the discovery process in medicinal chemistry.

In addition to its applications in drug development, 2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid has found utility in academic research as a model compound for studying reaction mechanisms and synthetic methodologies. Its complex structure presents challenges that drive innovation in synthetic organic chemistry. Researchers have utilized this compound to develop new catalytic systems and reaction protocols that could be applied to other challenging molecular transformations.

The future prospects of 2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid are promising, with ongoing studies exploring its potential in treating various diseases. The combination of bromine and fluorine substituents offers a rich chemical space for designing molecules with tailored biological activities. As research continues to uncover new therapeutic targets, compounds like this one will play a crucial role in developing next-generation pharmaceuticals.

The synthesis and application of 2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid exemplify the intersection of organic chemistry, medicinal chemistry, and computational biology. This compound not only represents a significant advancement in synthetic methodology but also holds promise for addressing unmet medical needs through innovative drug design strategies.

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